2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
Description
2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a thiobenzaldehyde derivative characterized by a sulfur-containing benzaldehyde core substituted with a 3-(2,3-dichlorophenyl)-3-oxopropyl chain. This compound’s structure integrates a dichlorinated aromatic ring, a ketone group, and a thioether linkage, conferring unique physicochemical and biological properties.
Properties
Molecular Formula |
C16H12Cl2OS |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-[3-(2,3-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-14-7-3-6-13(16(14)18)15(19)9-8-11-4-1-2-5-12(11)10-20/h1-7,10H,8-9H2 |
InChI Key |
OMRMCCLIAPDECS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,3-dichlorobenzaldehyde with a thiol compound under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde group, followed by oxidation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 3-Chlorobenzaldehyde: A mono-chlorinated benzaldehyde with a chlorine atom at the meta position .
- Thiobenzaldehyde : The parent sulfur analog lacking substituents.
- 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde : Positional isomers of chlorobenzaldehyde.
- 2,3-Dichlorobenzaldehyde : A dichlorinated analog with adjacent chlorine substituents.
Physicochemical Properties
The target compound’s higher molecular weight and dichlorophenyl group enhance lipophilicity compared to simpler chlorobenzaldehydes. The thioether linkage may reduce polarity relative to oxygen analogs.
Reactivity and Stability
- 3-Chlorobenzaldehyde : Undergo typical aldehyde reactions (e.g., nucleophilic addition). The chlorine atom directs electrophilic substitution to the para position .
- Target Compound : The thiobenzaldehyde group may exhibit heightened reactivity in thiol-exchange reactions. The electron-withdrawing dichlorophenyl and ketone groups could stabilize the aldehyde via resonance, reducing oxidation susceptibility compared to unsubstituted benzaldehydes.
Research Findings and Discussion
- Chlorobenzaldehydes : 3-Chlorobenzaldehyde is prioritized in synthesis due to commercial availability and mild hazards . Its reactivity is well-documented in Friedel-Crafts alkylation.
- Thiobenzaldehyde Derivatives : Sulfur analogs are less studied but show promise in asymmetric catalysis. The target compound’s dichlorophenyl group could synergize with sulfur to enhance bioactivity.
- Safety Gaps: Limited data exist on the target compound’s toxicology, necessitating precautionary handling akin to structurally complex chlorinated aromatics.
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is , with a molecular weight of approximately 273.18 g/mol. The compound features a thiobenzaldehyde moiety, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic processes.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties , which are essential for mitigating oxidative stress in biological systems. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, contributing to cellular protection.
Anti-inflammatory Effects
In animal models, this compound has shown anti-inflammatory effects , reducing markers such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiobenzaldehyde, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Antioxidant Capacity
In another investigation published in Food Chemistry, the antioxidant capacity was measured using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µM, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 15 |
| This compound | 25 |
| Quercetin | 30 |
Study 3: Anti-inflammatory Mechanism
A recent study focused on the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. Treatment with the compound resulted in a significant reduction in paw swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
